molecular formula C19H13BrFNO3S B2612879 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 339104-62-0

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide

Cat. No.: B2612879
CAS No.: 339104-62-0
M. Wt: 434.28
InChI Key: CSEVWNCCPMFDKG-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide is an organic compound that features a complex structure with a sulfonyl group, a bromophenyl group, and a fluorobenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 4-aminophenyl-4-fluorobenzenecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell walls or interfere with essential enzymes, leading to cell death. The sulfonyl and fluorobenzenecarboxamide groups play crucial roles in binding to these targets and exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide is unique due to its combination of a fluorobenzenecarboxamide moiety with a bromophenylsulfonyl group.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO3S/c20-14-3-9-17(10-4-14)26(24,25)18-11-7-16(8-12-18)22-19(23)13-1-5-15(21)6-2-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEVWNCCPMFDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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